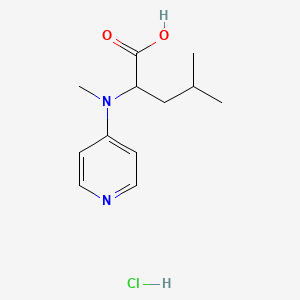

2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride

Description

2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride is a synthetic organic compound characterized by a 4-methylpentanoic acid backbone substituted with a pyridin-4-ylmethylamino group at position 2. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C12H19ClN2O2 |

|---|---|

Molecular Weight |

258.74 g/mol |

IUPAC Name |

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-9(2)8-11(12(15)16)14(3)10-4-6-13-7-5-10;/h4-7,9,11H,8H2,1-3H3,(H,15,16);1H |

InChI Key |

MTTXKGYIEBWOFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C1=CC=NC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylpyridin-2-amine with a suitable acylating agent under controlled conditions. The reaction mass is often heated to reflux temperature (120-125°C) and then cooled to 25-35°C. Hydrochloric acid is added to the reaction mass at 25-35°C and stirred for an hour .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-2-[methyl(pyridin-4-yl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules from the evidence:

Bioactivity and Pharmacological Implications

- Antibacterial Activity of 4-Methylpentanoic Acid Derivatives: highlights that structural modifications to the 4-methylpentanoic acid backbone, such as esterification (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid), significantly enhance antibacterial potency against S. aureus compared to simpler fatty acids like lauric acid. The target compound’s pyridine substituent could similarly augment bioactivity by facilitating target binding .

- The amide group in ’s compound increases metabolic stability, a critical factor for drug candidates . The pyridine ring in the target compound may enable interactions with enzymes or receptors, analogous to pyridine-containing drugs like nicotinamide .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely surpasses the methyl ester derivative () in water solubility, favoring parenteral formulations.

- Stability : The amide-containing analog () is less prone to hydrolysis than ester or carboxylic acid derivatives, suggesting longer shelf life .

Biological Activity

2-((Pyridin-4-yl)methylamino)-4-methylpentanoic acid hydrochloride, often referred to as PMBA, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores the biological activity of PMBA, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

PMBA exhibits its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that PMBA can inhibit the growth of various cancer cell lines, particularly those associated with colorectal cancer (CRC). The compound has been shown to downregulate cancer-associated biomarkers and interfere with critical signaling pathways involved in tumor proliferation, such as the mitogen-activated protein kinase (MAPK) pathway .

- KRAS Inhibition : PMBA targets the KRAS oncogene, which is frequently mutated in CRC. It binds to the guanosine diphosphate (GDP) site of KRAS, leading to reduced activation of downstream signaling pathways that promote tumor growth .

- Epigenetic Modulation : The compound has been reported to influence epigenetic markers associated with gene expression. For instance, PMBA treatment resulted in demethylation of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, restoring its expression and potentially enhancing DNA repair mechanisms in cancer cells .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of PMBA:

Case Studies

- Colorectal Cancer Treatment : In a study involving KRAS-mutant CRC cell lines, PMBA demonstrated potent anti-proliferative effects. The treatment led to significant reductions in cell viability and induced apoptosis through modulation of the MAPK pathway .

- Inflammatory Response Modulation : PMBA has also shown promise as an IL-8 receptor modulator. In models of rheumatoid arthritis and atherosclerosis, it was found to reduce inflammatory cytokine levels, suggesting its potential use in treating chronic inflammatory conditions .

Research Findings

Recent research has highlighted several important findings regarding PMBA:

- Efficacy Against Chemoresistant Tumors : PMBA has been identified as a potential therapeutic agent for tumors resistant to conventional chemotherapeutics due to its unique mechanism targeting KRAS mutations .

- Safety Profile : Preliminary assessments indicate that PMBA possesses a favorable safety profile with low toxicity at therapeutic doses, making it a candidate for further clinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.